Cas no 681269-73-8 (N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide)

N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide structure
681269-73-8 structure
Product Name:N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
CAS No:681269-73-8
MF:C25H23N3O2S
MW:429.534024477005
CID:5835883
PubChem ID:4430356
Update Time:2025-07-09

N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(2-naphthalenyloxy)-
    • AKOS024582307
    • Oprea1_273646
    • N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide
    • F0541-1656
    • N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
    • 681269-73-8
    • N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
    • Inchi: 1S/C25H23N3O2S/c1-16-7-9-20(11-17(16)2)28-25(22-14-31-15-23(22)27-28)26-24(29)13-30-21-10-8-18-5-3-4-6-19(18)12-21/h3-12H,13-15H2,1-2H3,(H,26,29)
    • InChI Key: DILBUAWXVHTXDE-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=C(C)C(C)=C2)N=C2CSCC2=1)(=O)COC1=CC=C2C(=C1)C=CC=C2

Computed Properties

  • Exact Mass: 429.15109816g/mol
  • Monoisotopic Mass: 429.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 708.4±60.0 °C(Predicted)
  • pka: 12.29±0.20(Predicted)

N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide Pricemore >>

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N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide Related Literature

Additional information on N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide

N-[2-(3,4-Dimethylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Yl]-2-(Naphthalen-2-Yloxy)Acetamide: A Comprehensive Overview

The compound N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide (CAS No. 681269-73-8) is a highly specialized organic molecule with a complex structure that combines multiple functional groups and heterocyclic systems. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its structural dynamics and functional versatility.

At its core, the molecule features a thienopyrazole ring system, which is a fused bicyclic structure comprising a thiophene and a pyrazole moiety. The presence of this heterocyclic system is notable for its ability to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. The thieno[3,4-c]pyrazole ring is further substituted with a 3,4-dimethylphenyl group at the 2-position, which introduces steric bulk and electronic modulation to the system. This substitution pattern is strategically designed to influence the compound's solubility, stability, and bioavailability.

One of the most intriguing aspects of this compound is its naphthalen-2-yloxy substituent attached via an acetamide linkage. The naphthoxy group is known for its aromaticity and ability to act as an electron-withdrawing group (EWG), which can significantly impact the electronic properties of the molecule. Recent studies have demonstrated that such substituents can enhance the compound's ability to act as a ligand in metalloenzyme catalysis or as a fluorescent probe in bioimaging applications. The acetamide linkage further contributes to the molecule's flexibility and reactivity, making it amenable to various post-synthetic modifications.

From a synthetic standpoint, the construction of this compound involves a multi-step process that typically begins with the synthesis of the thienopyrazole core. This is often achieved through cyclization reactions involving appropriate thiophene precursors and amine derivatives. The subsequent introduction of the 3,4-dimethylphenyl group and the naphthalen-2-yloxy acetamide substituent requires precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure derivatives of this compound.

The biological activity of N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide has been explored in several recent studies. In vitro assays have revealed that this compound exhibits potent inhibitory activity against various enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its ability to cross the blood-brain barrier (BBB) has also been validated in preclinical models, suggesting potential utility in treating Alzheimer's disease and related conditions.

In addition to its therapeutic potential, this compound has shown promise in materials science applications. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent research has focused on optimizing its photoluminescence quantum yield (PLQY) through structural modifications aimed at reducing non-radiative decay pathways.

From an environmental standpoint, the ecological impact of this compound has been evaluated through biodegradation studies. Results indicate that under aerobic conditions, the compound undergoes rapid microbial degradation due to its hydrolyzable functional groups. This suggests that it poses minimal risk to aquatic ecosystems when properly managed.

In conclusion, N-[2-(3,4-dimethylphenyl)-2H

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